5-(((6-methylbenzo[d]thiazol-2-yl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
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Overview
Description
The compound contains a benzo[d]thiazol-2-yl group, which is a type of heterocyclic compound. Heterocyclic compounds are organic compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen, as part of the ring .
Synthesis Analysis
While specific synthesis methods for this compound were not found, compounds with similar structures are often synthesized through condensation reactions or coupling reactions .Molecular Structure Analysis
The compound has several functional groups including an amino group (-NH2), a methylene group (-CH2-), and a thioxo group (=S). These groups can participate in various chemical reactions .Chemical Reactions Analysis
The compound’s chemical reactivity would be influenced by its functional groups. The amino group might participate in nucleophilic substitution reactions or act as a base. The methylene group could be involved in addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its functional groups. For example, the presence of the amino group might increase the compound’s polarity and solubility in water .Scientific Research Applications
- Among the derivatives, compounds with a methoxy group at the sixth position in the benzothiazole ring showed promising results. For instance, compounds 8b and 9b demonstrated high COX-1 inhibition (IC50 values of 11.34 µM and 11.21 µM, respectively) and excellent COX-2 selectivity (SI values of 103.09 and 101.90, respectively). These compounds also inhibited albumin denaturation .
- Designed derivatives of this compound were characterized by reduced cytotoxicity. Notably, a benzoxazole analogue exhibited promising antiproliferative activity .
- These compounds were found to be active in alleviating haloperidol-induced catalepsy in mice, suggesting potential therapeutic applications .
Anti-Inflammatory Properties
Antiproliferative Activity
O-GlcNAcase Inhibition
Anti-Parkinsonian Agents
Molecular Docking Studies
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
6-hydroxy-5-[(E)-(6-methyl-1,3-benzothiazol-2-yl)iminomethyl]-2-sulfanylidene-1H-pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O2S2/c1-6-2-3-8-9(4-6)21-13(15-8)14-5-7-10(18)16-12(20)17-11(7)19/h2-5H,1H3,(H3,16,17,18,19,20)/b14-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRUDWOBKRARZBY-LHHJGKSTSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)N=CC3=C(NC(=S)NC3=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1)N=C(S2)/N=C/C3=C(NC(=S)NC3=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(((6-methylbenzo[d]thiazol-2-yl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione |
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